3-(Azetidin-1-yl)cyclobutan-1-amine
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Overview
Description
3-(Azetidin-1-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C7H14N2. It is a building block in organic synthesis and is used in various scientific research applications. The compound features a cyclobutane ring fused with an azetidine ring, making it an interesting subject for chemical studies due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-1-yl)cyclobutan-1-amine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-1-yl)cyclobutan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is largely influenced by the ring strain in the azetidine and cyclobutane rings .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include organometallic reagents, oxidizing agents, and reducing agents. For example, the compound can be oxidized using hydrogen peroxide or reduced using lithium aluminum hydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(Azetidin-1-yl)cyclobutan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, the compound is studied for its potential biological activity and interactions with biomolecules. In medicine, it is explored for its potential therapeutic properties, including its use in drug discovery and development. Additionally, the compound finds applications in the industry as a precursor for the synthesis of various materials and chemicals .
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(Azetidin-1-yl)cyclobutan-1-amine include other azetidine derivatives and cyclobutane-containing compounds. Examples include 1-azabicyclo[1.1.0]butane and 3-arylazetidines .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of the azetidine and cyclobutane rings. This structural feature imparts distinct reactivity and properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-(azetidin-1-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H14N2/c8-6-4-7(5-6)9-2-1-3-9/h6-7H,1-5,8H2 |
InChI Key |
MTLRDJKYJHTPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2CC(C2)N |
Origin of Product |
United States |
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